4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, cyclization, and functional group transformations. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy . Another example is the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and properties of synthesized compounds are often evaluated using quantum chemical calculations, such as DFT and AIM theory. For example, the molecular structure and spectroscopic properties of a pyrrole derivative were analyzed, and the strength and nature of various types of intra- and intermolecular interactions were assessed . Similarly, the molecular structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized, and its dimer formation was indicated by vibrational analysis .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyrrole derivatives. For instance, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was studied to give pyran, pyridine, and pyridazine derivatives . Another study detailed the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives through reactions with substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are closely related to their molecular structure. The thermodynamic parameters of the synthesized compounds suggest that their formation is exothermic and spontaneous at room temperature . The binding energy of intermolecular interactions and the global electrophilicity index indicate the strength of the compounds as electrophiles . These properties are crucial for understanding the reactivity and potential applications of the compounds.
Scientific Research Applications
Synthesis and Derivative Applications Thiophene derivatives have been synthesized and studied for various applications. For instance, the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives shows the versatility of thiophene compounds in chemical reactions, which could have implications for pharmaceutical and material science applications (Tverdokhlebov et al., 2005). Similarly, the Hantzsch pyrrole synthesis involving ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids highlights the synthetic versatility of pyrrole and thiophene moieties, suggesting their use in synthesizing complex molecules for biological or material applications (Roomi & Macdonald, 1970).
Material Science and Luminescence Thiophene derivatives have been explored in material science, particularly in the development of luminescent materials and sensors. For instance, Zn(II) based coordination polymers constructed from a flexible carboxylate linker and pyridyl co-linkers have shown potential for fluorescence sensing of nitroaromatic compounds, indicating their applicability in detecting explosives or pollutants (Gupta et al., 2017).
Electrochemical and Electrochromic Applications Research has also focused on the electrochemical properties of thiophene derivatives, with studies on electropolymerization and electrochromic performances. Novel tetrathiafulvalene–thiophene assemblies have been investigated for their rapid polymer formation via electrochemical deposition and their potential use in electrochromic devices due to their color-changing properties (Li et al., 2020).
Pharmaceutical Applications While excluding direct information on drug use and dosage, it is worth noting that thiophene derivatives have been studied for their potential in pharmaceutical applications. For example, the Gewald synthesis of 2-aminothiophenes has provided insights into the mechanistic aspects of synthesizing compounds that could be valuable in drug development (Peet et al., 1986).
properties
IUPAC Name |
4-ethyl-5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-9-8(2)16-11(10(9)12(14)15)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSVYGSBQYVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)N2C=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid |
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